![molecular formula C17H15NO B066091 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde CAS No. 192996-82-0](/img/structure/B66091.png)
1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde, also known as MMICA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMICA belongs to the family of indole derivatives and has been shown to possess various biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
作用机制
The mechanism of action of 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde is not fully understood, but it is believed to act through multiple pathways. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde also induces cell cycle arrest by inhibiting cyclin-dependent kinases and upregulating the cyclin-dependent kinase inhibitors. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde inhibits cell migration and invasion by downregulating the expression of matrix metalloproteinases and inhibiting the activation of the PI3K/Akt signaling pathway. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde inhibits the production of pro-inflammatory cytokines and enzymes by inhibiting the NF-κB signaling pathway.
生化和生理效应
1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has been shown to possess various biochemical and physiological effects. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde induces DNA damage and activates the DNA damage response pathway in cancer cells. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde inhibits the expression of angiogenic factors and suppresses angiogenesis in cancer cells. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde inhibits the activation of the Wnt/β-catenin signaling pathway, which is involved in cancer progression. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has been reported to possess neuroprotective activity by inhibiting oxidative stress and inflammation in neuronal cells.
实验室实验的优点和局限性
The advantages of using 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde in lab experiments include its high purity, stability, and reproducibility. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde is easy to synthesize and can be obtained in large quantities. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has a wide range of biological activities, which makes it suitable for various research studies. The limitations of using 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde in lab experiments include its potential toxicity and lack of in vivo studies. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has not been extensively studied in animal models, and its safety profile is not fully understood.
未来方向
The future directions for research on 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde include exploring its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to understand the mechanism of action of 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde and its potential toxicity. In vivo studies are needed to evaluate the safety and efficacy of 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde in animal models. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde can also be used as a lead compound for the development of new drugs with improved pharmacological properties.
合成方法
The synthesis of 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde involves the reaction of 3-methylbenzylamine with indole-4-carboxaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde obtained by this method is around 70%, and the purity is greater than 98%.
科学研究应用
1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has shown promising results in various scientific research studies. It has been reported to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde induces apoptosis, cell cycle arrest, and inhibits cell migration and invasion in cancer cells. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has been reported to possess antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
属性
CAS 编号 |
192996-82-0 |
|---|---|
产品名称 |
1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde |
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC 名称 |
1-[(3-methylphenyl)methyl]indole-4-carbaldehyde |
InChI |
InChI=1S/C17H15NO/c1-13-4-2-5-14(10-13)11-18-9-8-16-15(12-19)6-3-7-17(16)18/h2-10,12H,11H2,1H3 |
InChI 键 |
FWLDUHTWFPJDMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C=CC3=C(C=CC=C32)C=O |
规范 SMILES |
CC1=CC(=CC=C1)CN2C=CC3=C(C=CC=C32)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



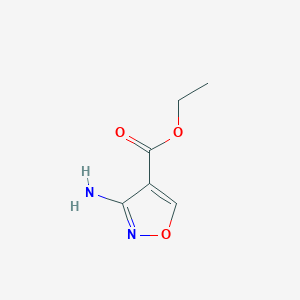
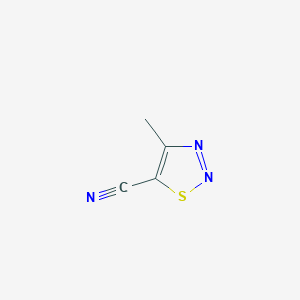
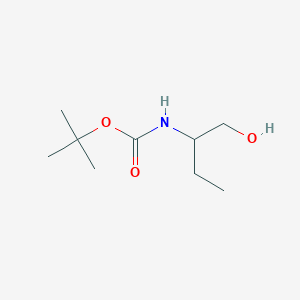
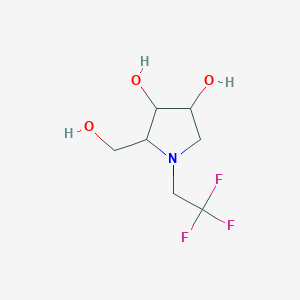
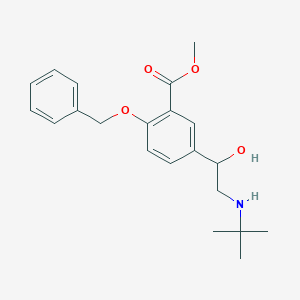
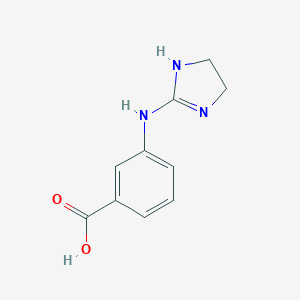
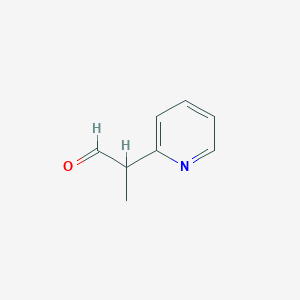

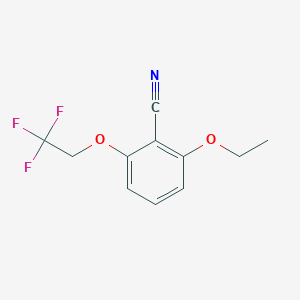
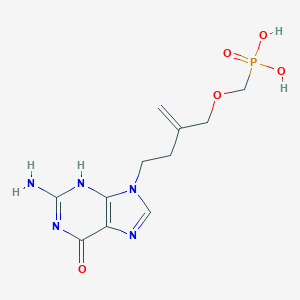

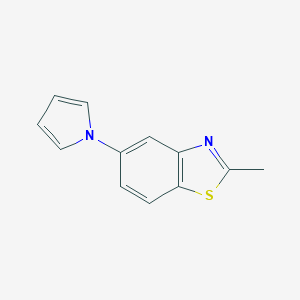
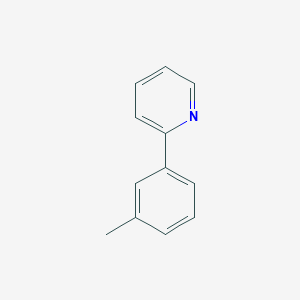
![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)